N-(sec-butyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(sec-butyl)-3,4-dimethoxybenzamide, often involves acylation reactions. For example, the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF is a typical reaction used to prepare related compounds. Such syntheses are characterized by reactions involving organolithium compounds or other metalation agents that introduce the desired substituents into the benzamide structure (Karabulut et al., 2014). Additionally, heteroatom-directed metalation has been used to regiospecifically generate highly reactive species, which then react with electrophiles to introduce various substituents into the benzamide moiety (FisherLawrence et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically determined using single crystal X-ray diffraction and DFT calculations. These methods allow for the evaluation of the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry. For instance, studies have shown that while crystal packing and dimerization have minor effects on bond lengths and angles, they significantly influence the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-(sec-butyl)-3,4-dimethoxybenzamide and similar compounds often involves reactions at the amide nitrogen or the aromatic ring. For example, directed metalation using butyllithium or sec-butyllithium can generate reactive intermediates that further react with electrophiles to yield ortho-substituted primary benzamides or facilitate the introduction of additional functional groups into the aromatic ring (FisherLawrence et al., 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-7-11(16-3)12(8-10)17-4/h6-9H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJZYJHQHISNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3,4-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.